![molecular formula C9H12O3 B2562948 6-tert-Butyl-4-hydroxy-pyran-2-one CAS No. 857248-84-1](/img/structure/B2562948.png)
6-tert-Butyl-4-hydroxy-pyran-2-one
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Description
“6-tert-Butyl-4-hydroxy-pyran-2-one” is an optoelectronic material intermediate capable of synthesizing OLED materials .
Synthesis Analysis
“6-tert-butyl-4-hydroxy-2H-pyran-2-one” can be prepared under mild reaction conditions by the reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with 1-acylbenzotriazoles 9 in the presence of LDA followed by thermal cyclization .
Molecular Structure Analysis
The molecular formula of “6-tert-Butyl-4-hydroxy-pyran-2-one” is C9H12O3 . The InChI code is 1S/C9H12O3/c1-9(2,3)7-4-6(10)5-8(11)12-7/h4-5,10H,1-3H3 . The Canonical SMILES is CC©©C1=CC(=CC(=O)O1)O .
Physical And Chemical Properties Analysis
The molecular weight of “6-tert-Butyl-4-hydroxy-pyran-2-one” is 168.19 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Exact Mass is 168.078644241 g/mol . The Monoisotopic Mass is 168.078644241 g/mol . The Topological Polar Surface Area is 46.5 Ų .
Scientific Research Applications
Synthesis of Biologically Active Natural Products
“6-tert-Butyl-4-hydroxy-pyran-2-one” can be used in the synthesis of biologically active natural products like Indiacen A and Indiacen B . These compounds have potential applications in the medical field due to their biological activities .
Antioxidative Properties
This compound has been used in the synthesis of 2,6-di-tert-butylphenol modified polystyrene, which exhibits antioxidative properties . This makes it a potential candidate for use as a heterogeneous antioxidant .
Organic Solid State Laser Applications
A series of glassy 6-(tert-butyl)-4H-pyran-4-ylidene malononitrile (DCM) derivatives with covalently attached amorphous state promoting bulky 1,1,1-triphenylmethyl (trityl) moieties have been synthesized and investigated for suitability in organic solid state laser applications .
properties
IUPAC Name |
6-tert-butyl-4-hydroxypyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-9(2,3)7-4-6(10)5-8(11)12-7/h4-5,10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYOVPGKVUBPFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=O)O1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-Butyl-4-hydroxy-pyran-2-one |
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